(S)-(-)-Felodipine is an enantiomer of the 1,4-dihydropyridine derivative Felodipine. It is a potent, vasoselective calcium antagonist. [] The absolute configuration of (S)-(-)-Felodipine and related 4-(2,3-dichlorophenyl)-1,4-dihydropyridines has been established by chemical correlation. [] This enantiomer has been utilized in scientific research to understand its specific biological activity and compare it to its counterpart, (R)-(+)-Felodipine.
The synthesis of (S)-(-)-Felodipine can be approached through several methods, with notable improvements reported in recent patents. One method involves the reaction of 2,3-dichlorobenzylideneacetylacetic acid methyl ester with ethyl 3-aminocrotonate in an alcohol solvent such as ethanol or tertiary butanol. The process typically does not require a catalyst and can be performed under reflux conditions for extended periods (90 minutes or more) to ensure complete reaction .
Another synthetic route involves a condensation reaction between 2,3-dichlorobenzaldehyde and methyl acetoacetate, utilizing a combination catalyst comprising secondary amines and quinoline carboxylic acids. This method has been optimized for higher purity yields (≥98%) through crystallization techniques . The following parameters are critical for successful synthesis:
(S)-(-)-Felodipine features a complex molecular structure that includes:
The molecular structure can be represented as follows:
(S)-(-)-Felodipine undergoes several key chemical reactions relevant to its synthesis and degradation:
The primary mechanism of action of (S)-(-)-Felodipine involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition results in:
The compound's potency as a calcium channel blocker is attributed to its specific structural features that enhance binding affinity for calcium channels .
The physical and chemical properties of (S)-(-)-Felodipine are critical for its formulation and therapeutic efficacy:
Property | Value |
---|---|
Molecular Weight | 384.2 g/mol |
Physical Appearance | Solid |
Melting Point | 145°C |
Solubility | 19.7 mg/L |
Octanol/Water Partition Coefficient | 3.86 |
Chiral Centers | 1 |
These properties influence drug formulation strategies and bioavailability .
(S)-(-)-Felodipine is primarily used in clinical settings for:
Additionally, research into novel formulations such as multicomponent solid forms has shown promise in enhancing bioavailability and therapeutic effectiveness . These advancements suggest potential applications in improving patient outcomes through better drug delivery systems.
Racemic felodipine, synthesized via the standard Hantzsch condensation, possesses a single chiral center at the C4 position of the dihydropyridine ring. Resolution typically targets the carboxylic acid functionality generated by hydrolyzing one of the ester groups (usually the methyl ester). Hydrolysis of racemic felodipine under basic conditions (e.g., aqueous NaOH, LiOH) yields the corresponding mono-acid 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylic acid 3-ethyl 5-carboxylic acid. This racemic acid is then reacted with a stoichiometric amount of an enantiomerically pure chiral base (resolve).
Commonly employed chiral resolving agents include:
The reaction forms two diastereomeric salts with significantly different solubility profiles in suitable solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures). Selective crystallization is the primary separation technique. For instance, the salt formed between the (R)-felodipine acid and (S)-(-)-1-Phenylethylamine might crystallize preferentially from ethanol, leaving the (S)-felodipine acid/(S)-(-)-1-Phenylethylamine salt enriched in the mother liquor, or vice-versa depending on the specific resolving agent and solvent system. After separation, the crystals are dissolved in water, and the resolved acid is liberated by acidification (e.g., dilute HCl, citric acid), filtered, and washed. The resolved acid (S)-(-)-mono-acid is then re-esterified under standard conditions (e.g., SOCl₂ in ethanol, or DCC/DMAP catalysis) to yield enantiomerically pure (S)-(-)-Felodipine [6] [3]. The resolving agent can often be recovered from the mother liquor and crystallization washes by basification and extraction.
The efficiency of this method hinges critically on the choice of resolving agent and the solvent system for crystallization, requiring empirical optimization. Key drawbacks include the need for stoichiometric amounts of often expensive chiral amines, potential loss of yield (theoretically maximum 50% for each enantiomer), and the requirement for multiple steps (hydrolysis, salt formation, crystallization, decomposition, re-esterification).
Enzymatic resolution leverages the inherent enantioselectivity of hydrolases (lipases, esterases, proteases) or oxidoreductases to preferentially react with one enantiomer of racemic felodipine or a suitable precursor. Given that felodipine itself is a diester, enzymatic resolution primarily targets the ester groups:
Table 2: Enzymatic Resolution Approaches for (S)-(-)-Felodipine Precursors
Enzyme | Substrate | Reaction Type | Optimal Conditions | Target Product (S) | E-value | ee (%) |
---|---|---|---|---|---|---|
Candida antarctica Lipase B (CAL-B) | Racemic Felodipine | Hydrolysis (Methyl Ester) | Phosphate Buffer (pH 7)/t-BuOMe, 30°C | (S)-(-)-Felodipine (Unreacted Diester) | 25-50 | 90-95 (at ~40% conv) |
Pseudomonas cepacia Lipase (PSL) | Racemic Ethyl/Methyl Mono-Acid | Esterification (n-Propanol) | Toluene, Molecular Sieves, 35°C | (S)-(-)-Felodipine (Diester) | 30-60 | 85-92 (at ~50% conv) |
Rhizomucor miehei Lipase (RML) | Racemic Felodipine | Transesterification (Vinyl Acetate) | Acetonitrile, 25°C | (S)-1'-Acetoxy Derivative | <20 | Low |
Key advantages of enzymatic resolution include mild reaction conditions and the potential for high enantioselectivity with suitable enzyme/substrate combinations. Limitations include the need to identify highly selective enzymes (requiring screening), moderate E-values leading to trade-offs between yield and ee, difficulties in recycling soluble enzymes, and the cost of immobilized biocatalysts. The physicochemical parameters of the biotransformation medium (pH, temperature, co-solvents, ionic strength) profoundly impact enzyme activity and enantioselectivity [5].
Transitioning from laboratory synthesis to cost-effective, safe, and environmentally sustainable industrial manufacturing of (S)-(-)-Felodipine demands rigorous process optimization, particularly concerning solvents and reaction conditions across all steps (chiral auxiliary introduction, Hantzsch condensation, oxidation, transesterification/hydrolysis, crystallization).
For the critical Hantzsch condensation, solvents like ethanol, methanol, isopropanol, and dichloromethane are commonly employed. Alcohols like ethanol offer advantages: they serve as reactants (ester formation), are relatively inexpensive, have manageable toxicity profiles, and facilitate the reaction. However, they can promote side reactions like ester interchange. Dichloromethane (DCM) is effective for solubility but faces increasing regulatory pressure due to toxicity and environmental concerns (VOC, suspected carcinogen). Process optimization focuses on identifying alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which offer good solvating power with improved environmental, health, and safety (EHS) profiles. Reaction concentration is maximized to improve throughput while ensuring manageable viscosity and heat transfer. Temperature control is crucial; the Hantzsch condensation is typically exothermic and often benefits from initial cooling (e.g., 0-10°C) followed by gradual warming to room temperature or moderate heating (40-60°C) to drive completion, monitored by HPLC or TLC [4] [3]. Ammonia source (gaseous NH₃, NH₄OAc, NH₄OH) and stoichiometry are optimized for yield and purity.
The oxidation step converting the sulfide intermediate (from the chiral auxiliary pathway) to the sulfone requires careful solvent selection compatible with the oxidizing agent (e.g., mCPBA, NaIO₄ with Ru catalyst, H₂O₂). Solvents like dichloromethane (DCM), ethyl acetate, acetone, or water (for water-soluble oxidants) are used. Temperature control is vital to prevent over-oxidation or decomposition of the sensitive dihydropyridine ring; reactions are often conducted at 0-25°C. Catalyst loadings (if used, e.g., RuCl₃ for NaIO₄ oxidation) are minimized for cost efficiency.
Crystallization is the primary purification technique for intermediates and the final API. Solvent selection aims for high solubility of the product at elevated temperatures and low solubility at lower temperatures, while rejecting impurities. Common recrystallization solvents for felodipine and key intermediates include ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures thereof (e.g., Ethanol/Water). Process parameters like cooling profile (linear vs. controlled crash cooling), seeding strategies, agitation rate, and final crystallization temperature are meticulously optimized to control crystal form (polymorph), particle size distribution (PSD), and purity. For the final (S)-(-)-Felodipine step, achieving high chemical purity (>99.5%) and enantiomeric purity (ee >99.5%) is paramount, often requiring multiple controlled crystallizations [4] [3] [8].
The route utilizing the chiral auxiliary derived from (R)-glycidol involves strategically critical transesterification and oxidation steps that require precise optimization for yield, selectivity, and scalability.
A key discovery enabling efficient large-scale production of (S)-(-)-Felodipine via this route is the accelerated transesterification of β-hydroxy esters. After diastereomer separation, the undesired diastereomer (possessing the (S)-configuration at the auxiliary side chain) still contains the valuable chiral auxiliary and dihydropyridine core. Instead of discarding it, this isomer undergoes a selective transesterification. Treatment with catalytic sodium methoxide (NaOMe) in methanol or methanol/toluene mixtures at mild temperatures (0-25°C) selectively cleaves and exchanges the ethyl ester group of the dihydropyridine ring to a methyl ester. This occurs significantly faster than transesterification of the ester attached to the chiral β-hydroxy sulfide/sulfone moiety. This chemoselectivity is attributed to the activation or steric environment provided by the proximal β-hydroxyl group in the auxiliary-derived chain. The reaction yields a methyl ester intermediate (methyl 5-(2-(alkylthio or alkylsulfonyl)-1-hydroxypropan-2-yl) ester) [2] [8].
Optimizing this sequence—selective transesterification, controlled oxidation, and nucleophilic displacement—focuses on minimizing side reactions (e.g., dihydropyridine ring oxidation, ester hydrolysis under basic conditions, racemization), maximizing yields at each step (>85-90% per step is desirable for large scale), ensuring high enantiopurity throughout, and enabling efficient solvent recovery and potential auxiliary recycling. The use of catalytic bases for transesterification/ethanolysis and minimizing excess oxidants are key cost and environmental drivers. Careful control of temperature, stoichiometry, and addition rates is essential throughout these transformations involving the sensitive dihydropyridine core.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7